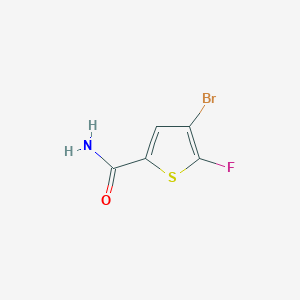
4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid is a synthetic compound characterized by the presence of a nitro group attached to a pyridine ring, a disulfide bond, and a butanoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the nitration of pyridine to introduce the nitro group at the 5-position.
Disulfide Bond Formation: The nitropyridine derivative is then reacted with a thiol compound to form the disulfide bond.
Butanoic Acid Attachment: Finally, the butanoic acid moiety is introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-((5-Nitropyridin-2-yl)disulfanyl)butansäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Disulfidbrücke kann oxidiert werden, um Sulfonsäuren zu bilden.
Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Nitrogruppe kann durch andere funktionelle Gruppen durch nucleophile aromatische Substitution substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren werden häufig verwendet.
Reduktion: Katalytische Hydrierung oder Metallhydride wie Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Oxidation: Sulfonsäuren.
Reduktion: Aminoderivate.
Substitution: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
4-((5-Nitropyridin-2-yl)disulfanyl)butansäure findet vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Wird zur Untersuchung der Bildung und Reduktion von Disulfidbrücken in Proteinen verwendet.
Medizin: Wird wegen seines potenziellen Einsatzes in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansprache von Disulfidbrücken in Proteinen.
Industrie: Wird in der Produktion von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-((5-Nitropyridin-2-yl)disulfanyl)butansäure beruht auf seiner Fähigkeit, mit Disulfidbrücken in Proteinen zu interagieren. Die Verbindung kann Redoxreaktionen eingehen, die zur Spaltung oder Bildung von Disulfidbrücken führen, wodurch die Proteinstruktur und -funktion beeinflusst werden. Diese Eigenschaft macht sie wertvoll für die Untersuchung der Proteinfaltung und -stabilität .
Wirkmechanismus
The mechanism of action of 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid involves its ability to interact with disulfide bonds in proteins. The compound can undergo redox reactions, leading to the cleavage or formation of disulfide bonds, thereby affecting protein structure and function. This property makes it valuable in studying protein folding and stability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-((5-Nitropyridin-2-yl)disulfanyl)pentansäure: Ähnliche Struktur mit einer Pentansäureeinheit anstelle von Butansäure.
4-((5-Nitropyridin-2-yl)disulfanyl)hexansäure: Enthält eine Hexansäureeinheit.
Einzigartigkeit
4-((5-Nitropyridin-2-yl)disulfanyl)butansäure ist aufgrund seiner spezifischen Kombination aus einer Nitrogruppe, einer Disulfidbrücke und einer Butansäureeinheit einzigartig. Diese Kombination verleiht ihm eine besondere chemische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht .
Eigenschaften
IUPAC Name |
4-[(5-nitropyridin-2-yl)disulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S2/c12-9(13)2-1-5-16-17-8-4-3-7(6-10-8)11(14)15/h3-4,6H,1-2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABJAVOLGBYDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SSCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)
![(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)

![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)



![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)
![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)
![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)

![5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716471.png)
